molecular formula C11H15N3O B14814123 {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine

{3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine

Cat. No.: B14814123
M. Wt: 205.26 g/mol
InChI Key: XJQIBXKQONXZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine is a compound that features a pyrrolo[2,3-b]pyridine moiety linked to a propylamine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions involving appropriate precursors.

    Ether Formation: The pyrrolo[2,3-b]pyridine core is then reacted with a propylamine derivative under conditions that promote ether bond formation.

    Final Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine moiety.

    Reduction: Reduction reactions can also occur, potentially modifying the nitrogen-containing ring.

    Substitution: The compound can participate in substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the amine position.

Scientific Research Applications

Chemistry

In chemistry, {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.

Biology

Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities.

    Indole Derivatives: Indole-based compounds, like those containing the indole nucleus, also exhibit similar biological activities.

Uniqueness

What sets {3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine apart is its specific combination of the pyrrolo[2,3-b]pyridine core with a propylamine group. This unique structure may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-(1-methylpyrrolo[2,3-b]pyridin-4-yl)oxypropan-1-amine

InChI

InChI=1S/C11H15N3O/c1-14-7-4-9-10(15-8-2-5-12)3-6-13-11(9)14/h3-4,6-7H,2,5,8,12H2,1H3

InChI Key

XJQIBXKQONXZRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CN=C21)OCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.